HDAC3 Inhibitory Potency vs. Des‑Chloro Analog
In a patent‑exemplified fluorescence‑based HDAC3 assay, N-[2-(5‑chloro‑1H‑indol‑3‑yl)ethyl]-3,4‑dimethoxybenzamide achieved an IC50 of 45 nM [1]. Under the same assay conditions, the des‑chloro analog N-[2-(1H‑indol‑3‑yl)ethyl]-3,4‑dimethoxybenzamide exhibited an IC50 of 520 nM [1]. The 5‑chloro substitution therefore conferred an 11.6‑fold improvement in HDAC3 affinity.
| Evidence Dimension | HDAC3 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 45 nM |
| Comparator Or Baseline | Des‑chloro analog (N-[2-(1H‑indol‑3‑yl)ethyl]-3,4‑dimethoxybenzamide): IC50 = 520 nM |
| Quantified Difference | 11.6‑fold (target more potent) |
| Conditions | Recombinant HDAC3 (human), fluorogenic substrate, 30 min incubation, 25 °C, patent US 8,193,205 B2 Example 7 |
Why This Matters
An 11.6‑fold potency advantage directly influences the compound yield in biochemical screens and reduces the amount of material required per data point, translating to lower procurement cost per assay.
- [1] US Patent 8,193,205 B2. Example 7 (target compound) and Example 12 (des‑chloro comparator). IC50 values extracted from Table 1. View Source
